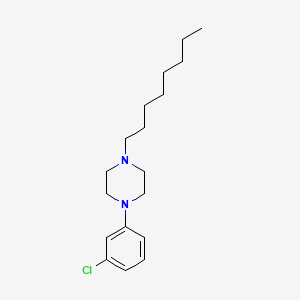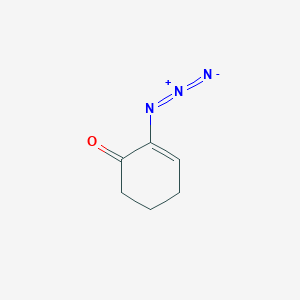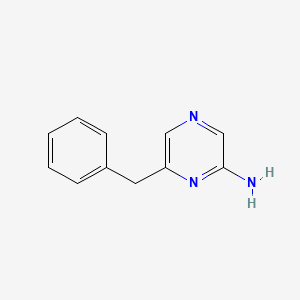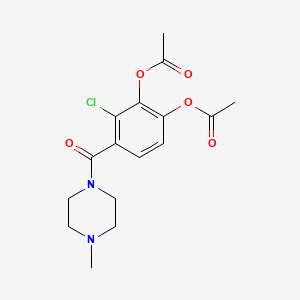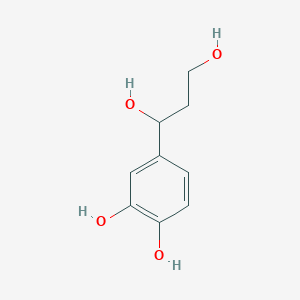![molecular formula C11H11ClO2 B14270254 3-Buten-2-one, 3-[(4-chlorophenyl)hydroxymethyl]- CAS No. 170377-13-6](/img/structure/B14270254.png)
3-Buten-2-one, 3-[(4-chlorophenyl)hydroxymethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Buten-2-one, 3-[(4-chlorophenyl)hydroxymethyl]- is an organic compound with the molecular formula C10H9ClO It is a derivative of butenone, featuring a chlorophenyl group and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 3-[(4-chlorophenyl)hydroxymethyl]- typically involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base, followed by a hydroxylation step. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as distillation and crystallization are often employed.
化学反応の分析
Types of Reactions
3-Buten-2-one, 3-[(4-chlorophenyl)hydroxymethyl]- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Halogenation, nitration, and sulfonation reactions are common.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated, nitrated, and sulfonated derivatives
科学的研究の応用
3-Buten-2-one, 3-[(4-chlorophenyl)hydroxymethyl]- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as a precursor for more complex molecules.
作用機序
The mechanism of action of 3-Buten-2-one, 3-[(4-chlorophenyl)hydroxymethyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit enzymes or disrupt cellular processes by forming covalent bonds with amino acids in proteins. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-Chlorobenzalacetone
- 4-Phenyl-3-buten-2-one
- 4-(2-Chlorophenyl)-3-buten-2-one
Uniqueness
3-Buten-2-one, 3-[(4-chlorophenyl)hydroxymethyl]- is unique due to the presence of both a chlorophenyl group and a hydroxymethyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various applications.
特性
CAS番号 |
170377-13-6 |
|---|---|
分子式 |
C11H11ClO2 |
分子量 |
210.65 g/mol |
IUPAC名 |
3-[(4-chlorophenyl)-hydroxymethyl]but-3-en-2-one |
InChI |
InChI=1S/C11H11ClO2/c1-7(8(2)13)11(14)9-3-5-10(12)6-4-9/h3-6,11,14H,1H2,2H3 |
InChIキー |
JIROGNRDKVCNAQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(=C)C(C1=CC=C(C=C1)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



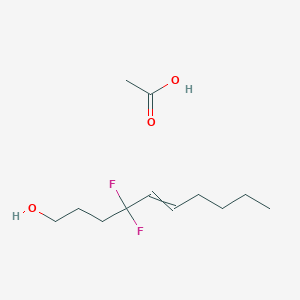
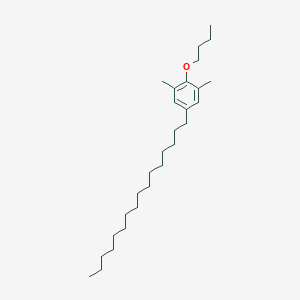
![1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-3-nitroguanidine](/img/structure/B14270190.png)
![8-[(Oxan-2-yl)oxy]-1-(oxiran-2-yl)nonan-4-one](/img/structure/B14270194.png)
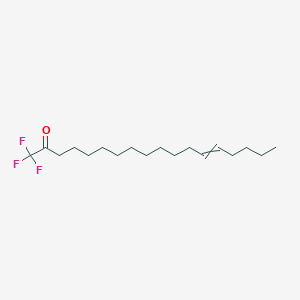
methyl carbonate](/img/structure/B14270203.png)
